molecular formula C17H13N3O5S2 B2479927 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 312287-43-7

4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No. B2479927
M. Wt: 403.43
InChI Key: FXMFTLLFVWVGDH-UHFFFAOYSA-N
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Description

“4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of this compound involves the reaction of various reagents under specific conditions . The yield of the reaction is typically reported, along with the specific conditions used for the synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and MS . These techniques provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule, as well as the molecular weight .


Chemical Reactions Analysis

The thiazole ring in the molecule has many reactive positions where various chemical reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place . The outcomes of these reactions can be affected by the substituents on the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques . For example, NMR spectroscopy can provide information about the chemical shifts of the atoms in the molecule, which can be used to infer its structure . The molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Anticancer Activity

A study revealed that N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds showed higher anticancer activities than the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antimicrobial and Antifungal Action

Research has shown that compounds similar to 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, specifically derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, possess antimicrobial and antifungal properties. These compounds have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, and have exhibited antifungal activity against Candida albicans (Sych et al., 2019).

Antidiabetic Potential

A study on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, which are structurally related to 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, revealed significant antidiabetic potential. These compounds were potent inhibitors of α-glucosidase and α-amylase enzymes, important in the management of diabetes (Thakal et al., 2020).

Supramolecular Gelators

A series of N-(thiazol-2-yl) benzamide derivatives, closely related to 4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, were synthesized and investigated for their gelation behavior. Two amides from this series displayed gelation behavior towards ethanol/water and methanol/water mixtures, indicating potential application in material sciences (Yadav & Ballabh, 2020).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications. This could include investigating its mechanism of action, optimizing its synthesis, and evaluating its efficacy in various biological models .

properties

IUPAC Name

4-methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c1-11-2-4-12(5-3-11)16(21)19-17-18-10-15(26-17)27(24,25)14-8-6-13(7-9-14)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMFTLLFVWVGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

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